![molecular formula C24H24N2O4 B4017030 N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4017030.png)
N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
Description
Synthesis Analysis
The synthesis of related acetamide compounds often involves multi-step reactions starting with specific phenols or acetanilides and employing catalytic systems for efficient transformation. For instance, Zhang Da-yang (2004) discussed the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide via alkylation and nitration, achieving significant yields under optimized conditions. Similarly, Vavasori, Capponi, and Ronchin (2023) described a one-pot synthesis approach for N-(4-hydroxyphenyl)acetamide, utilizing a Pd(II)-complex catalytic system for reductive carbonylation of nitrobenzene, indicating the possibility of applying similar methodologies for the synthesis of N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide (Zhang Da-yang, 2004); (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been analyzed through various spectroscopic methods, including IR, NMR, and X-ray crystallography. Dou, Fuess, Weiss, Gowda, and Krishnan (1997) reported on the crystal structures of N-(4-methyl phenyl)-2,2,2-trichloroacetamide and related compounds, detailing the planarity of the phenyl rings and acetamide groups, which suggests minimal strain and indicates the structural integrity of these molecules (S. Dou, H. Fuess, A. Weiss, B. Gowda, V. G. Krishnan, 1997).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives can be influenced by substituents on the aromatic ring and the presence of functional groups. The study by Krivoruchka et al. (2004) on N-(4-Methyl-2-nitrophenyl)acetamide explored the formation of complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds, which may offer insights into the reactivity of N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide under similar conditions (I. G. Krivoruchka, A. I. Vokin, T. N. Aksamentova, A. Shulunova, M. S. Sorokin, É. I. Dubinskaya, V. K. Turchaninov, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds in various environments. The work by Jansukra et al. (2021) on anion detection using synthesized acetamide derivatives highlights the importance of these properties in practical applications, providing a framework for analyzing the physical properties of N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide (P. Jansukra, Tanwawan Duangthongyou, Songwut Suramitr, K. Chainok, B. Wannalerse, 2021).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the compound's reactivity, stability, and interactions with other substances. The study of micellar catalysis by Broxton (1981) provides insights into how different environments and catalysts can influence the hydrolysis of acetamide derivatives, which could be relevant for N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide under similar conditions (T. J. Broxton, 1981).
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-15-20(26(28)29)11-14-22(17)25-23(27)16-30-21-12-9-19(10-13-21)24(2,3)18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSWGMPOQYYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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